2-Bromo-4-chloro-1-cyclopropoxybenzene is an organic compound with the molecular formula and a molecular weight of approximately 247.51 g/mol. It is classified as a substituted aromatic compound, specifically a bromo-chloro derivative of cyclopropoxybenzene. This compound is notable for its unique cyclopropoxy group, which contributes to its chemical reactivity and potential applications in various fields such as organic synthesis and medicinal chemistry.
The synthesis of 2-Bromo-4-chloro-1-cyclopropoxybenzene can be achieved through several methods:
The industrial production of 2-Bromo-4-chloro-1-cyclopropoxybenzene often employs large-scale synthesis techniques. These processes involve optimizing reaction conditions, such as temperature and pressure, to maximize yield while minimizing by-products. Purification techniques like recrystallization or chromatography are commonly used to isolate the final product.
The molecular structure of 2-Bromo-4-chloro-1-cyclopropoxybenzene features a benzene ring substituted with bromine and chlorine atoms at the 2 and 4 positions, respectively, along with a cyclopropoxy group at the 1 position. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrClO |
| Molecular Weight | 247.51 g/mol |
| InChI | InChI=1S/C9H8BrClO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2 |
2-Bromo-4-chloro-1-cyclopropoxybenzene is involved in various chemical reactions:
The mechanism of action for 2-Bromo-4-chloro-1-cyclopropoxybenzene primarily involves its electrophilic nature due to the presence of halogen substituents. In substitution reactions, it acts as an electrophile that interacts with nucleophiles to form new bonds. The reactivity is influenced by the electronic effects of the bromine and chlorine atoms, which can stabilize or destabilize intermediates during chemical transformations.
The physical properties of 2-Bromo-4-chloro-1-cyclopropoxybenzene include:
Key chemical properties include:
Further studies may be required to determine specific physical constants such as melting point, boiling point, and solubility in various solvents.
2-Bromo-4-chloro-1-cyclopropoxybenzene has several applications in scientific research:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: